molecular formula C13H14O3 B15068443 3-(Methoxymethyl)-2,6-dimethyl-4H-1-benzopyran-4-one CAS No. 88214-16-8

3-(Methoxymethyl)-2,6-dimethyl-4H-1-benzopyran-4-one

Cat. No.: B15068443
CAS No.: 88214-16-8
M. Wt: 218.25 g/mol
InChI Key: HUMIWEGUNZHSBV-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-2,6-dimethyl-4H-1-benzopyran-4-one is a chromone derivative characterized by a benzopyran-4-one core substituted with a methoxymethyl group at position 3 and methyl groups at positions 2 and 5. Chromones are known for diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties.

Properties

CAS No.

88214-16-8

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

3-(methoxymethyl)-2,6-dimethylchromen-4-one

InChI

InChI=1S/C13H14O3/c1-8-4-5-12-10(6-8)13(14)11(7-15-3)9(2)16-12/h4-6H,7H2,1-3H3

InChI Key

HUMIWEGUNZHSBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C(C2=O)COC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-2,6-dimethyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2,6-dimethylphenol, the compound can be synthesized via a series of steps including methylation, formylation, and cyclization.

    Methylation: 2,6-dimethylphenol is methylated using dimethyl sulfate in the presence of a base such as sodium hydroxide to form 2,6-dimethylmethoxybenzene.

    Formylation: The methylated product is then subjected to formylation using formaldehyde and a catalyst like zinc chloride to introduce the methoxymethyl group.

    Cyclization: The formylated intermediate undergoes cyclization under acidic conditions, such as using sulfuric acid, to form the chromone core, resulting in 3-(methoxymethyl)-2,6-dimethyl-4H-chromen-4-one.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-2,6-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced chromone derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Reduced chromone derivatives.

    Substitution: Substituted chromone derivatives with various functional groups.

Scientific Research Applications

3-(Methoxymethyl)-2,6-dimethyl-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-2,6-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues in Heterocyclic Systems

The evidence highlights several benzopyran derivatives with substituent variations at position 3 (Table 1). Key comparisons include:

Table 1: Comparison of Substituent Effects in Chromone Derivatives
Compound Name Substituent at Position 3 Additional Features Melting Point (°C) Synthesis Yield (%) Biological Activity (If Reported)
3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b) 4-Methoxybenzoyl Dihydro-pyrano-pyranone, 7-methyl 125 50 Not reported
3-(3,4-Dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8c) 3,4-Dichlorobenzoyl Dihydro-pyrano-pyranone, 7-methyl 178 53 Not reported
3-(2-Benzoyl-3-benzylaminopropyl)-4-hydroxy-6-methylpyran-2-one (14a) Benzoyl-benzylaminopropyl Pyran-2-one, 4-hydroxy, 6-methyl Not reported Not reported Not reported
3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) Benzoyl-ethoxypropyl Pyran-2-one, 4-hydroxy, 6-methyl 94 Not reported Not reported
3-(2-Benzoyl-3-benzylmercaptopropyl)-4-hydroxy-6-methylpyran-2-one (14g) Benzoyl-benzylmercaptopropyl Pyran-2-one, 4-hydroxy, 6-methyl 84–86 Not reported Not reported
Key Observations:

Substituent Effects on Physical Properties :

  • Electron-withdrawing groups (e.g., dichlorophenyl in 8c) increase melting points compared to electron-donating groups (e.g., methoxybenzoyl in 8b) due to enhanced intermolecular interactions .
  • Bulky substituents (e.g., benzylmercapto in 14g) reduce melting points, likely due to disrupted crystal packing .

Synthetic Yields :

  • Yields for 8b and 8c are moderate (50–53%), suggesting that steric and electronic factors in substituents influence reaction efficiency .

Methoxymethyl-Containing Analogues in Other Scaffolds

and discuss methoxymethyl groups in non-chromone systems:

  • SNAP-7941 Derivatives () : These pyrimidinecarboxylates feature a methoxymethyl group at position 6. While structurally distinct from chromones, the methoxymethyl group here improves metabolic stability and receptor affinity (e.g., MCHR1 antagonism) .
  • Indole Derivatives (): Compounds like (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-propan-2-ol demonstrate α1/β1-adrenoceptor binding, suggesting the methoxymethyl group may modulate receptor interactions despite scaffold differences .
Role of Methoxymethyl Group :
  • Enhances solubility compared to hydrophobic substituents (e.g., benzoyl).
  • Balances lipophilicity for improved blood-brain barrier penetration (inferred from SNAP-7941 derivatives) .

Biological Activity

3-(Methoxymethyl)-2,6-dimethyl-4H-1-benzopyran-4-one, also known as a derivative of benzopyran, has garnered attention in recent pharmacological research due to its potential biological activities. This compound is part of a larger class of benzopyrans known for their diverse therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its antiproliferative properties and mechanisms of action based on various studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₄O₃
  • CAS Number : 150744-43-7
  • Molecular Weight : 218.25 g/mol

The structure of this compound features a methoxymethyl group at the 3-position and two methyl groups at the 2 and 6 positions of the benzopyran ring. This structural configuration is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzopyran derivatives, including this compound.

  • In Vitro Studies :
    • A study demonstrated that related benzopyran derivatives exhibited significant antiproliferative activity against various cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The IC₅₀ values for these compounds ranged from 5.2 to 22.2 μM against MDA-MB-231 cells, indicating potent activity with minimal cytotoxicity to normal HEK-293 cells (IC₅₀ values ranging from 102.4 to 293.2 μM) .
    • Additionally, the compound was tested against a panel of six human cancer cell lines (CCRF-CEM, SKOV-3, MDA-MB-231, PC-3, DU-145, and iSLK) at a concentration of 25 μM over 24 and 72 hours, showing promising results in inhibiting cell proliferation .
  • Mechanisms of Action :
    • The mechanism by which these compounds exert their anticancer effects includes induction of apoptosis in cancer cells. For instance, at a concentration of 5 μM, certain derivatives induced apoptosis by approximately 50.8% in MDA-MB-231 cells .
    • Structure–activity relationship (SAR) studies suggest that specific substitutions on the benzopyran ring can enhance selectivity and potency against cancer cells. For example, compounds lacking substitutions on the aromatic ring showed higher cytotoxicity compared to those with additional methoxy groups .

Other Biological Activities

In addition to anticancer effects, benzopyran derivatives have been investigated for other pharmacological activities:

  • Neuroprotective Effects :
    • Some studies indicate that benzopyran derivatives may also exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research .
  • Antimicrobial Activity :
    • There are indications that certain analogs possess antimicrobial properties; however, specific data on this compound in this context remains limited .

Summary of Findings

Activity TypeObservations
AnticancerSignificant antiproliferative effects against various cancer cell lines; IC₅₀ values between 5.2–22.2 μM for MDA-MB-231 cells .
MechanismInduces apoptosis; structure–activity relationship indicates higher selectivity with fewer substitutions .
NeuroprotectivePotential AChE inhibition relevant for Alzheimer's disease .
AntimicrobialLimited data available; further studies needed to confirm efficacy .

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